molecular formula C15H19N3O2S B6624853 4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide

4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide

Cat. No.: B6624853
M. Wt: 305.4 g/mol
InChI Key: ZWKKUFWQTDFGJG-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide is a synthetic organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a carboxamide group and a propoxyphenyl moiety

Properties

IUPAC Name

4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-7-20-13-8-10(2)5-6-12(13)9-16-15(19)14-11(3)17-18-21-14/h5-6,8H,4,7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKUFWQTDFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)CNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiadiazole intermediate with an amine, such as methylamine, under suitable conditions.

    Attachment of the Propoxyphenyl Moiety: The final step involves the alkylation of the thiadiazole carboxamide with a propoxyphenyl derivative, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The aromatic ring in the propoxyphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly due to its thiadiazole core, which is known for its biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: Thiadiazole derivatives are investigated for their electronic properties, making them candidates for use in organic semiconductors and other electronic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(4-methylphenyl)methyl]thiadiazole-5-carboxamide
  • 4-methyl-N-[(4-ethoxyphenyl)methyl]thiadiazole-5-carboxamide
  • 4-methyl-N-[(4-methyl-2-ethoxyphenyl)methyl]thiadiazole-5-carboxamide

Uniqueness

4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

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